Terazosin (Piperazin D8)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terazosin, known chemically as 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-[(2RS)-2,3,4,5-tetrahydrofuran-2-yl]carbonylpiperazine, is a medication primarily used to treat symptoms of an enlarged prostate and high blood pressure. It is an alpha-1 adrenergic antagonist that works by relaxing blood vessels and the muscles in the prostate and bladder neck, making it easier to urinate and lowering blood pressure .
Wissenschaftliche Forschungsanwendungen
Terazosin has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential neuroprotective effects, particularly in neurodegenerative diseases like Parkinson’s disease.
Industry: Utilized in the development of new formulations and drug delivery systems.
Wirkmechanismus
Target of Action
Terazosin is an alpha-1 adrenergic antagonist . Its primary targets are the alpha-1-adrenoceptors , which are found in smooth muscle in blood vessels and the prostate . These receptors play a crucial role in regulating blood pressure and urinary flow .
Mode of Action
Terazosin interacts with its targets by blocking the action of adrenaline on alpha-1 adrenergic receptors . This inhibition results in the relaxation of smooth muscle in blood vessels and the prostate .
Biochemical Pathways
The primary biochemical pathway affected by Terazosin is the adrenergic signaling pathway . By blocking the alpha-1-adrenoceptors, Terazosin disrupts the normal functioning of this pathway, leading to a decrease in arterial tone . This results in lowered blood pressure and improved urinary flow .
Pharmacokinetics
Terazosin exhibits rapid and complete absorption when administered orally . Peak plasma drug levels occur within one to two hours after ingestion . Approximately 90 to 94 percent of the drug is bound to plasma proteins . Terazosin undergoes extensive hepatic metabolism, and the major route of elimination is via the biliary tract . Small amounts of Terazosin are excreted in the urine . The mean beta-phase half-life is approximately 12 hours .
Result of Action
The molecular and cellular effects of Terazosin’s action are primarily seen in the relaxation of smooth muscle in blood vessels and the prostate . This leads to a decrease in blood pressure and an improvement in urinary flow . In addition, Terazosin has been found to improve motor neuron phenotypes in multiple models of Amyotrophic Lateral Sclerosis (ALS), suggesting a neuroprotective effect .
Action Environment
The action, efficacy, and stability of Terazosin can be influenced by various environmental factors. For instance, the synthesis of Terazosin hydrochloride has been shown to be influenced by the presence of 2-methoxy ethanol . . More research is needed to fully understand the impact of environmental factors on the action of Terazosin.
Biochemische Analyse
Biochemical Properties
Terazosin (piperazine D8) interacts with alpha-1 adrenergic receptors, causing relaxation of smooth muscle in blood vessels and the prostate . This interaction is selective for alpha-1-adrenoceptors but does not differentiate between their individual subtypes .
Cellular Effects
Terazosin (piperazine D8) has a significant impact on various types of cells and cellular processes. It influences cell function by blocking adrenaline’s action on alpha-1 adrenergic receptors, which results in the relaxation of smooth muscle in blood vessels and the prostate . This action lowers blood pressure and improves urinary flow .
Molecular Mechanism
The molecular mechanism of Terazosin (piperazine D8) involves its selective inhibition of alpha-1-adrenoceptors . This inhibition results in the relaxation of smooth muscle in blood vessels and the prostate, thereby lowering blood pressure and improving urinary flow .
Dosage Effects in Animal Models
In animal models, Terazosin (piperazine D8) has shown to have hepatoprotective effects, improving liver functioning by reducing the levels of liver injury markers . The effects of varying dosages of Terazosin (piperazine D8) in animal models are not explicitly documented.
Metabolic Pathways
The specific metabolic pathways involving Terazosin (piperazine D8) are not explicitly documented. As an alpha-1 adrenergic antagonist, it is known to influence the adrenergic system .
Transport and Distribution
The transport and distribution of Terazosin (piperazine D8) within cells and tissues are not explicitly documented. As an alpha-1 adrenergic antagonist, it is known to have systemic effects, influencing smooth muscle in blood vessels and the prostate .
Subcellular Localization
The subcellular localization of Terazosin (piperazine D8) is not explicitly documented. As an alpha-1 adrenergic antagonist, it is known to interact with alpha-1 adrenergic receptors, which are typically located on the cell membrane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Terazosin involves the reaction of piperazine with 2-furoyl chloride, followed by catalytic hydrogenation of the furan ring. This intermediate is then heated in the presence of 2-chloro-6,7-dimethoxyquinazolin-4-amine to undergo direct alkylation, forming Terazosin .
Industrial Production Methods: The industrial production of Terazosin typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Terazosin undergoes various chemical reactions, including:
Oxidation: Terazosin can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the quinazoline ring.
Reduction: Reduced forms of the furan ring.
Substitution: Substituted quinazoline derivatives
Vergleich Mit ähnlichen Verbindungen
Doxazosin: Another alpha-1 adrenergic antagonist used for similar indications.
Prazosin: Used primarily for hypertension and post-traumatic stress disorder.
Alfuzosin: Specifically used for benign prostatic hyperplasia.
Uniqueness of Terazosin: Terazosin is unique in its balanced efficacy for both hypertension and benign prostatic hyperplasia. It has a longer half-life compared to prazosin, allowing for once-daily dosing, which improves patient compliance .
Biologische Aktivität
Terazosin, also known as piperazine D8, is a selective alpha-1 adrenergic receptor antagonist primarily utilized in the treatment of benign prostatic hyperplasia (BPH) and hypertension. Its mechanism of action involves blocking alpha-1 adrenergic receptors, particularly the alpha-1A subtype, which are predominantly found in vascular smooth muscle and prostate tissue. This article delves into the biological activity of terazosin, supported by research findings, data tables, and case studies.
Terazosin operates by inhibiting the binding of norepinephrine to alpha-1 adrenergic receptors. This blockade results in:
- Vasodilation : Relaxation of smooth muscle in blood vessels leads to decreased blood pressure.
- Improved Urinary Flow : Relaxation of prostate tissue alleviates urinary symptoms associated with BPH.
Structure and Classification
- Chemical Class : Quinazoline derivative.
- CAS Number : 63074-08-8.
Receptor Selectivity
Terazosin exhibits selectivity for alpha-1A adrenergic receptors, which are crucial for its therapeutic effects in managing BPH and hypertension. The drug has shown minimal discrimination among alpha-1 receptor subtypes during in vitro studies .
Case Studies and Clinical Trials
Numerous clinical trials have evaluated the efficacy of terazosin. A notable study was the Hytrin Community Assessment Trial, which involved 2084 men aged 55 and older with moderate to severe symptoms of BPH. Key findings include:
- AUA Symptom Score Improvement : The mean score improved from 20.1 points at baseline by 37.8% during terazosin treatment compared to an 18.4% improvement with placebo (P<0.001).
- Peak Urinary Flow Rate : Increased from a baseline of 9.6 mL/s by 2.2 mL/s in the terazosin group .
In Vitro and In Vivo Studies
Research shows that terazosin not only affects blood pressure and urinary flow but also has potential implications for cancer treatment:
- Prostate Cancer : A study indicated that terazosin inhibits prostate cancer cell growth through AKT and MAPK signaling pathways independent of alpha-1 adrenergic receptors.
- Hypertension Management : Clinical trials demonstrated significant reductions in diastolic blood pressure among hypertensive patients treated with terazosin .
Safety Profile
While terazosin is generally well-tolerated, it can cause side effects such as dizziness, fatigue, and hypotension, particularly during the initial dosing period. Long-term studies have monitored these effects, ensuring a comprehensive understanding of its safety .
Comparative Analysis
The following table summarizes the pharmacological characteristics and clinical outcomes associated with terazosin compared to other alpha-blockers:
Feature | Terazosin | Other Alpha Blockers |
---|---|---|
Receptor Selectivity | Alpha-1A | Varies |
Primary Uses | BPH, Hypertension | BPH, Hypertension |
Common Side Effects | Dizziness, Fatigue | Dizziness, Headache |
Clinical Efficacy (AUA Score Improvement) | 37.8% | Varies |
Future Directions
Research is ongoing to explore additional therapeutic applications for terazosin beyond its established uses in hypertension and BPH. Investigations include its role in managing conditions like peripheral diabetic neuropathy and potential benefits in cancer therapy through mechanisms unrelated to its adrenergic blocking activity .
Eigenschaften
CAS-Nummer |
1006718-20-2 |
---|---|
Molekularformel |
C₁₉H₁₇D₈N₅O₄ |
Molekulargewicht |
395.48 |
Synonyme |
1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonxyl]piperazine-d8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.